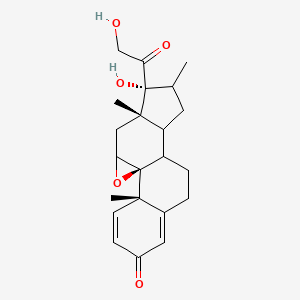

9beta,11beta-Epoxy-17alpha,21-dihydroxy-16beta-methylene-pregna-1,4-diene-3,20-dione

Description

9beta,11beta-Epoxy-17alpha,21-dihydroxy-16beta-methylene-pregna-1,4-diene-3,20-dione (CAS: 981-34-0) is a synthetic steroid derivative and a key intermediate in the synthesis of betamethasone, a potent glucocorticoid with anti-inflammatory and immunosuppressive properties . Its molecular formula is C₂₂H₂₈O₅, with a molecular weight of 372.46 g/mol and a melting point of 210–220°C . The compound features a 9β,11β-epoxy group, a 16β-methylene substituent, and hydroxyl groups at positions 17α and 21. These structural elements contribute to its metabolic stability and role as a precursor in glucocorticoid synthesis .

The compound is synthesized through multistep reactions starting from sapogenins (e.g., hecogenin), involving epoxidation, hydroxylation, and methylene group introduction . Its crystalline nature and stability make it suitable for industrial pharmaceutical production.

Properties

Molecular Formula |

C22H28O5 |

|---|---|

Molecular Weight |

372.5 g/mol |

IUPAC Name |

(1S,2S,14R,15S)-14-hydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |

InChI |

InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,23,26H,4-5,8,10-11H2,1-3H3/t12?,15?,16?,18?,19-,20-,21-,22+/m0/s1 |

InChI Key |

GBDXNHBVYAMODG-YMEOEKFKSA-N |

Isomeric SMILES |

CC1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]35C(O5)C[C@@]2([C@]1(C(=O)CO)O)C)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C |

Origin of Product |

United States |

Preparation Methods

Epoxidation via Guanidine/Amidine-Mediated Dehydrohalogenation

The most well-documented method for synthesizing 9β,11β-epoxy steroids involves dehydrohalogenation of 9α-substituted-11β-hydroxy steroids using guanidines or amidines. This approach, detailed in EP0105650B1, avoids cleavage of sensitive 21-acyloxy groups, a common issue with traditional bases like DBU (1,8-diazabicycloundec-7-ene).

Reaction Mechanism

The process begins with a 9α-halogenated precursor (e.g., 9α-bromo-11β-hydroxy steroid). Treatment with a guanidine (e.g., tetramethylguanidine) or amidine base in an aprotic solvent (e.g., ethyl acetate, acetone) induces intramolecular elimination of hydrogen halide, forming the 9β,11β-epoxide. The reaction is typically complete within 1 hour for guanidines and 4–5 hours for amidines, as monitored by TLC.

Example Protocol

- Dissolve 9α-bromo-11β-hydroxy-16β-methylpregna-1,4-diene-3,20-dione (10 mmol) in ethyl acetate.

- Add tetramethylguanidine (12 mmol) and stir at 25°C.

- Quench with dilute hydrochloric acid after 1 hour.

- Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

- Purify via crystallization from acetone/water to yield the epoxy steroid.

Advantages

Hydrolysis and Crystallization of 21-Ester Precursors

An alternative method, described in ChemicalBook, involves hydrolysis of a 21-ester derivative followed by epoxy ring formation. This route is advantageous for scaling but requires careful control of pH and temperature.

Comparative Analysis of Preparation Methods

Table 1 summarizes the two primary synthesis routes, highlighting their operational parameters and trade-offs.

Chemical Reactions Analysis

Types of Reactions

Dexamethasone 9,11-Epoxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the epoxide group, leading to the formation of different derivatives.

Substitution: The epoxide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols or other reduced forms of the compound .

Scientific Research Applications

Dexamethasone 9,11-Epoxide has several scientific research applications, including:

Chemistry: Used as a reference compound in studies of steroid chemistry and degradation pathways.

Biology: Investigated for its effects on cellular processes and its potential as a tool for studying glucocorticoid receptor interactions.

Medicine: Explored for its potential therapeutic effects and as a model compound for developing new anti-inflammatory drugs.

Industry: Utilized in the production of dexamethasone and other corticosteroids through microbial transformation processes

Mechanism of Action

The mechanism of action of dexamethasone 9,11-Epoxide involves binding to the glucocorticoid receptor. The drug-receptor complex translocates to the nucleus, where it acts as a transcription factor for target gene expression. This leads to decreased vasodilation, reduced permeability of capillaries, and decreased leukocyte migration to sites of inflammation .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Key Differences and Implications

Substituent Effects on Bioactivity

- 9-Fluoro Substitution: Betamethasone-17-butyrate-21-propionate (CAS 5534-02-1) contains a 9-fluoro group, which enhances glucocorticoid receptor binding affinity and prolongs anti-inflammatory effects compared to the non-fluorinated 981-34-0 compound .

- Esterification : The 17-butyrate and 21-propionate groups in 5534-02-1 increase lipophilicity (LogP: ~2.23 for 981-34-0 vs. higher for 5534-02-1), improving topical absorption and localized activity .

Epoxide Position and Stability

Stereochemical Variations

- Dexamethasone EP Impurity D (24916-90-3) differs from 981-34-0 in the stereochemistry of the 16-methyl group (16α vs. 16β). This minor change alters metabolic pathways, rendering 24916-90-3 pharmacologically inactive as a glucocorticoid .

Analytical and Pharmacokinetic Comparisons

- Chromatographic Behavior : 981-34-0 and its derivatives (e.g., 912-38-9) are analyzed via reverse-phase HPLC using acetonitrile/water gradients. The 21-acetate derivative elutes later due to increased hydrophobicity .

- Metabolism : Unlike betamethasone-17-butyrate-21-propionate, which undergoes ester hydrolysis in vivo, 981-34-0 is metabolized via epoxy ring opening, forming dihydroxy intermediates .

Industrial Relevance

- Cost-Efficiency : The simpler structure of 981-34-0 (vs. multi-esterified derivatives) reduces production costs, making it a preferred intermediate for large-scale betamethasone synthesis .

Biological Activity

9beta,11beta-Epoxy-17alpha,21-dihydroxy-16beta-methylene-pregna-1,4-diene-3,20-dione (CAS No. 981-34-0) is a steroid compound that serves as an important intermediate in the synthesis of glucocorticoids, particularly Betamethasone. Its biological activity is primarily associated with anti-inflammatory and immunosuppressive effects, which are critical in various therapeutic applications.

- Molecular Formula: C22H28O5

- Molecular Weight: 372.45 g/mol

- CAS Number: 981-34-0

- Purity: >95% (HPLC)

The compound exhibits its biological effects through several mechanisms:

- Glucocorticoid Receptor Activation: It binds to glucocorticoid receptors, leading to alterations in gene expression that reduce inflammation and immune responses.

- Inhibition of Pro-inflammatory Cytokines: The compound downregulates the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha.

- Suppression of Immune Cell Function: It inhibits the proliferation and activity of various immune cells, including T lymphocytes and macrophages.

Anti-inflammatory Effects

Research has demonstrated that 9beta,11beta-Epoxy-17alpha,21-dihydroxy-16beta-methylene-pregna-1,4-diene-3,20-dione significantly reduces inflammation in various models:

- Animal Models: Studies have shown that administration of this compound can decrease paw edema in rats induced by carrageenan .

Immunosuppressive Effects

The compound has been noted for its immunosuppressive properties:

- Clinical Observations: In patients with autoimmune diseases, glucocorticoids including derivatives of this compound are used to manage symptoms effectively by suppressing the overactive immune response .

Case Studies

- Study on Inflammatory Bowel Disease (IBD): A clinical trial involving patients with IBD showed that treatment with glucocorticoids derived from this compound led to significant improvements in disease activity scores and quality of life metrics .

- Asthma Management: In asthmatic patients, inhaled formulations containing this steroid have been shown to reduce exacerbation rates and improve lung function compared to non-steroidal treatments .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of 9beta,11beta-Epoxy-17alpha,21-dihydroxy-16beta-methylene-pregna-1,4-diene-3,20-dione compared to other glucocorticoids:

| Compound Name | Anti-inflammatory Activity | Immunosuppressive Activity | Clinical Uses |

|---|---|---|---|

| 9beta,11beta-Epoxy... | High | High | IBD, Asthma |

| Betamethasone | Very High | Very High | Skin disorders |

| Dexamethasone | High | Very High | Cancer therapy |

| Hydrocortisone | Moderate | Moderate | Adrenal insufficiency |

Q & A

Q. What are the recommended spectroscopic techniques for structural characterization of 9β,11β-Epoxy-17α,21-dihydroxy-16β-methylenepregna-1,4-diene-3,20-dione?

- Methodological Answer : Use a combination of infrared (IR) spectroscopy to identify functional groups (e.g., epoxy, hydroxyl, ketone moieties) and thin-layer chromatography (TLC) with appropriate reference standards for preliminary identification . Confirm stereochemical assignments via nuclear magnetic resonance (NMR) spectroscopy , focusing on and signals to resolve the 9β,11β-epoxy configuration and 16β-methylene group .

Q. How can researchers quantify this compound in the presence of related glucocorticoid impurities?

- Methodological Answer : Employ reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (λ ~240 nm for conjugated dienes). Optimize mobile phases (e.g., acetonitrile/water gradients) to separate it from structurally similar impurities like dexamethasone acetate or 9-fluoro derivatives . Validate the method using mass spectrometry (LC-MS) for specificity, particularly to distinguish epoxy-containing analogs from non-epoxidized impurities .

Q. What synthetic routes are documented for preparing this compound?

- Methodological Answer : A common route involves epoxidation of a 9,11-unsaturated precursor (e.g., betamethasone derivatives) using peracid reagents. For example, react 9-fluoro-16β-methylpregna-1,4-diene-3,20-dione derivatives with m-chloroperbenzoic acid (mCPBA) under controlled pH and temperature to yield the 9β,11β-epoxide . Monitor reaction progress via TLC or HPLC to avoid over-oxidation .

Advanced Research Questions

Q. How does the 9β,11β-epoxy group influence the compound’s stability under varying pH and thermal conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound at 40°C/75% relative humidity (ICH Q1A guidelines) and analyze degradation products via LC-MS. The epoxy group is prone to acid-catalyzed ring-opening , forming diol derivatives, while alkaline conditions may induce ketone oxidation. Compare degradation profiles to parent glucocorticoids (e.g., dexamethasone) to assess epoxy-specific instability .

Q. What mechanistic insights explain the formation of this compound as a synthetic impurity in glucocorticoid production?

- Methodological Answer : During the synthesis of dexamethasone or betamethasone, incomplete fluorination at C9 or competing epoxidation of the 9,11-diene intermediate leads to this impurity. Use density functional theory (DFT) calculations to model the energy barriers for fluorination vs. epoxidation. Validate experimentally by varying reaction parameters (e.g., fluoride source, solvent polarity) and tracking impurity ratios via HPLC .

Q. How can researchers resolve contradictions in reported impurity profiles across different synthetic batches?

- Methodological Answer : Apply design of experiments (DoE) to identify critical process parameters (e.g., temperature, reagent stoichiometry) influencing impurity formation. Cross-reference with high-resolution mass spectrometry (HR-MS) and NMR to confirm structural assignments. For example, batch-specific variations in 16β-methylene configuration or epoxy orientation may arise from incomplete stereochemical control during synthesis .

Q. What role does this compound play as a metabolic intermediate in glucocorticoid pathways?

- Methodological Answer : While primarily a synthetic impurity, its potential biological activity can be assessed via in vitro receptor binding assays (e.g., glucocorticoid receptor [GR] affinity studies). Compare its binding affinity to dexamethasone using radiolabeled () ligands. Note that the epoxy group may sterically hinder GR interaction, reducing potency compared to fluorinated analogs .

Methodological Notes

- Stereochemical Analysis : The 9β,11β-epoxy and 16β-methylene groups require careful NMR interpretation. Use NOESY/ROESY to confirm spatial arrangements .

- Impurity Tracking : Use isotopic labeling (e.g., or ) to trace the compound’s formation in complex reaction mixtures .

- Degradation Studies : Pair stability data with computational modeling (e.g., molecular dynamics) to predict shelf-life and storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.